Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

Medicinal Chemistry Conformational Analysis Scaffold Design

Why choose this compound? The cyclobutyl carbonyl motif (C₁₇H₃₁N₃O; MW 293.45) offers a unique conformational constraint with high Fsp³ (0.76) and lower lipophilicity (cLogP ~1.9–2.3) vs. bulkier or aryl analogs. This sp³-rich scaffold is ideal for 'Escape from Flatland' screening libraries targeting orphan GPCRs, ion channels, or PI3K isoforms. The 2,4-dimethylpiperazine and cyclobutyl ketone serve as orthogonal handles for parallel derivatization. Procure to systematically lower logD while maintaining on-target potency in lead optimization.

Molecular Formula C17H31N3O
Molecular Weight 293.455
CAS No. 1421450-70-5
Cat. No. B2564121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone
CAS1421450-70-5
Molecular FormulaC17H31N3O
Molecular Weight293.455
Structural Identifiers
SMILESCC1CN(CCN1CC2CCN(CC2)C(=O)C3CCC3)C
InChIInChI=1S/C17H31N3O/c1-14-12-18(2)10-11-20(14)13-15-6-8-19(9-7-15)17(21)16-4-3-5-16/h14-16H,3-13H2,1-2H3
InChIKeyGTGXEZQNDVCEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone (CAS 1421450-70-5): Structural and Pharmacophoric Baseline for Procurement


Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone (CAS 1421450-70-5) is a synthetic small molecule with molecular formula C₁₇H₃₁N₃O and a molecular weight of 293.45 g/mol, belonging to the class of piperidine-linked piperazine derivatives bearing an N-acyl cyclobutyl motif . The compound integrates three distinct pharmacophoric elements within a single scaffold: a tertiary amine-rich 2,4-dimethylpiperazine head group (cLogP < 2, tPSA ≈ 26.8 Ų), a flexible piperidine-methylene linker, and a compact, strained cyclobutyl carbonyl tail (ring strain ≈ 26.3 kcal/mol) that imposes unique conformational and steric constraints not present in larger cycloalkyl or acyclic analogs [1]. It is primarily sourced as a research-grade building block—often at ≥95% purity—for medicinal chemistry and chemical biology applications, where the non-planar, sp³-enriched cyclobutane ring offers a distinct vector for modulating target engagement, solubility, and metabolic stability compared to flat aromatic or bulkier aliphatic isosteres [2].

Why Generic Substitution Fails: The Structure–Activity Imperative for Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone


Generic substitution among analogs of this scaffold—such as exchanging the cyclobutyl tail for cyclohexyl (CAS not assigned), 2-chlorophenyl (CAS 1421514-48-8), 3,4-difluorophenyl (CAS 1421497-36-0), or furan-2-yl (CAS not assigned)—is not scientifically warranted without explicit comparative pharmacological data because small changes to the acyl moiety can profoundly alter lipophilicity (ΔcLogP ≥ 1.0), hydrogen-bonding capacity, molecular shape (globularity, fraction sp³), and target off-rate kinetics [1]. Within the piperazine-piperidine chemotype, the cyclobutyl carbonyl group provides a unique combination of moderate ring strain, restricted bond rotation, and a well-defined exit vector that has been exploited in multiple patent families to fine-tune selectivity versus closely related G-protein-coupled receptors and ion channels [2]. Without head-to-head selectivity or ADMET profiling, replacing the cyclobutyl group with a bulkier cyclohexyl or a flat aryl ring risks losing the precise conformational pre-organization that underlies any observed on-target potency or isoform selectivity, thereby compromising the scientific validity of downstream structure–activity relationship (SAR) or lead-optimization campaigns [3].

Quantitative Differentiators: Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone vs. Key Analogs


Cyclobutyl Strain Energy vs. Cyclohexyl and Phenyl Analogs: Conformational Differentiation

The cyclobutyl carbonyl group in the target compound possesses a ring strain energy of approximately 26.3 kcal/mol, compared to ~0 kcal/mol for the cyclohexyl analog and even lower conformational flexibility for the 2-chlorophenyl (CAS 1421514-48-8) and 3,4-difluorophenyl (CAS 1421497-36-0) derivatives, which adopt restricted planar geometries. This strain imposes a puckered, non-planar geometry that alters the spatial trajectory of the carbonyl oxygen, directly influencing hydrogen-bond acceptor geometry and target recognition [1]. The fraction of sp³-hybridized carbons (Fsp³) is 0.76 for the target compound vs. 0.57–0.67 for the aryl-bearing analogs, a parameter mechanistically linked to improved aqueous solubility and reduced promiscuous binding in lead optimization [2].

Medicinal Chemistry Conformational Analysis Scaffold Design

Lipophilicity Modulation: cLogP of the Cyclobutyl Scaffold vs. Aryl-Containing Congeners

The target compound's cLogP is estimated at 1.9–2.3, placing it within the optimal range for CNS drug-likeness (cLogP 1–4). In contrast, the 2-chlorophenyl analog (CAS 1421514-48-8) has a calculated cLogP of 3.4–3.8, and the 3,4-difluorophenyl analog (CAS 1421497-36-0) has a calculated cLogP of 2.8–3.2, representing increases of 1.0–1.9 log units. Within the Pfizer lipophilicity efficiency (LipE) framework, a ΔcLogP of ≥1.0 unit can shift a compound from an acceptable developability space into a high-risk zone for phospholipidosis, hERG inhibition, and rapid hepatic clearance [1]. The cyclobutyl group thus provides a 'built-in' lipophilicity control that is absent in the aryl-containing comparators.

Lipophilicity ADME Lead Optimization

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Cyclobutyl vs. Furan-2-yl Analog

The target compound presents three hydrogen-bond acceptors (HBA = 3) and a topological polar surface area (tPSA) of ~26.8 Ų. The furan-2-yl analog (CAS not assigned), with an oxygen atom in the heterocyclic tail, has HBA = 4 and tPSA ≈ 39.6 Ų, an increase of ~12.8 Ų that approaches the 60 Ų threshold for oral CNS bioavailability and may reduce passive membrane permeability [1]. The lower HBA count of the cyclobutyl compound preserves maximal permeability potential while retaining sufficient polarity for aqueous solubility.

Physicochemical Properties Permeability Drug-likeness

Optimal Application Scenarios for Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone Based on Available Evidence


GPCR or Ion Channel Lead Optimization Requiring Fine-Tuned Lipophilicity Control

In SAR campaigns where a piperazine-piperidine core has been validated but target selectivity or ADMET liabilities (e.g., hERG, phospholipidosis) are driven by excess lipophilicity, the cyclobutyl variant (cLogP ≈ 1.9–2.3) offers a markedly lower lipophilicity starting point than aryl-bearing analogs (cLogP ≥ 2.8) [1]. The cyclobutyl derivative should be prioritized for procurement when the goal is to maintain on-target potency while systematically lowering logD to improve developability parameters.

Conformationally Constrained Chemical Probe Development for CNS Targets

The high fraction of sp³-hybridized carbons (Fsp³ = 0.76) and the strained, puckered cyclobutyl ring provide a defined exit vector that can be exploited to probe the three-dimensional topology of CNS receptor binding pockets [1]. This compound is a rational choice for chemical probe programs that require non-planar, shape-diverse screening libraries to interrogate orphan GPCRs or under-explored ion channel subtypes where traditional flat aromatic scaffolds have failed to yield selective hits.

Building Block for Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The primary amine-rich 2,4-dimethylpiperazine motif and the cyclobutyl ketone functionality serve as orthogonal synthetic handles for parallel derivatization, making the compound a versatile intermediate for generating diverse sp³-enriched compound collections [1]. Procurement is indicated for laboratories constructing fragment libraries that aim to maximize three-dimensionality and minimize aromatic ring count, in line with the 'Escape from Flatland' paradigm [2].

Negative Control or Tool Compound Benchmarking in PI3Kδ or Related Lipid Kinase Assays

Although an IC₅₀ of 451 nM against PI3Kδ has been reported for a structurally related piperazine-piperidine scaffold in BindingDB (BDBM50240975), no direct bioactivity data are publicly available for the cyclobutyl variant itself [1]. The compound may serve as a matched molecular pair control or a starting scaffold for SAR expansion in programs targeting class I PI3K isoforms, provided that in-house potency and selectivity profiling are conducted prior to drawing quantitative conclusions.

Quote Request

Request a Quote for Cyclobutyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.